molecular formula C19H21N3O3S B14939444 ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B14939444
M. Wt: 371.5 g/mol
InChI Key: AENMFVUWOGXNSO-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazole ring can be constructed using Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The indole moiety can interact with various receptors in the body, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[4-(1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate: Lacks the methyl group on the indole ring.

    Methyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate: Has a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and thiazole rings enhances its potential for diverse interactions with biological targets.

Biological Activity

Ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C24H26N4O2C_{24}H_{26}N_{4}O_{2}, with a molecular weight of approximately 402.5 g/mol. It features a thiazole ring, which is known for its diverse biological activities, and an indole moiety that contributes to its pharmacological profile .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, certain thiazole-based compounds demonstrated IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (NCI-H522) cell lines, suggesting potent anticancer activity .

The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been shown to enhance the cytotoxicity of thiazole derivatives. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring can significantly influence biological activity .

Antimicrobial Properties

The thiazole moiety is also associated with antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, thiazole compounds have shown anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them potential candidates for treating inflammatory diseases .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of thiazole derivatives. For example:

CompoundCell LineIC50 (µM)Activity
Compound AMCF7 (Breast Cancer)1.98Anticancer
Compound BNCI-H522 (Lung Cancer)0.06Anticancer
Compound CE. coli20Antimicrobial

These findings highlight the potential of thiazole-containing compounds in cancer therapy and as antimicrobial agents.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzyme Activity : Many thiazoles act as enzyme inhibitors, disrupting critical metabolic pathways in cancer cells.
  • Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : Thiazoles may also exhibit antioxidant properties, which could contribute to their overall therapeutic effects by reducing oxidative stress in cells .

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 2-[4-(1-methylindol-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N3O3S/c1-3-25-18(24)15-12-26-19(20-15)21-17(23)10-6-7-13-11-22(2)16-9-5-4-8-14(13)16/h4-5,8-9,11-12H,3,6-7,10H2,1-2H3,(H,20,21,23)

InChI Key

AENMFVUWOGXNSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCCC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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